Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
Overview
Description
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is a phosphonium-based ionic liquid1. It has an empirical formula of C48H102O2P2, a CAS Number of 465527-59-7, and a molecular weight of 773.271.
Synthesis Analysis
This compound can be prepared by reacting trihexyl(tetradecyl)-phosphonium chloride with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base12.
Molecular Structure Analysis
The molecular formula of this compound is C16H35O2P・C32H68[P+] and it has a molecular weight of 774.2973.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not readily available, it is known that ionic liquids can work in two ways. The adsorption layer has very low friction and wear protection at low loads and temperatures. Due to friction, the surface of the metal emits electrons, as a result of which the surface acquires a positive charge. Due to this effect, anions can become fixed on the surface. Cations are attached to the surface due to electrostatic charge. Thus, an adsorption layer of an ionic liquid is created4.Physical And Chemical Properties Analysis
This compound has a density of 0.895 g/mL at 20 °C (lit.)1. It also has a viscosity of 1198 cP at 25 °C5.Scientific Research Applications
Surfactant and Oil Recovery
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate acts as a surfactant ionic liquid, being surface-active at room temperature due to its large alkyl chains. Its critical micelle concentration in aqueous solutions has been characterized, making it a candidate for use in oil recovery applications. Its phase behavior with water and n-dodecane shows a Winsor type III behavior, with a significant temperature effect on the phase diagram. This property is useful in oil recovery, as evidenced by measurements of interfacial tension, density, and viscosity in relevant phases (Rodríguez-Escontrela et al., 2015).
Chemoenzymatic Production
This compound has been employed in a two-step chemoenzymatic method for the production of chitooligosaccharides. When used for chitin pretreatment, it aids in generating specific oligosaccharides, which is foundational for developing green, sustainable solutions for upcycling coastal residual resources (Kumar et al., 2021).
Corrosion Protection
Investigations into its use as a conversion coating agent for corrosion protection of magnesium alloy AZ31 have been conducted. Results show a significant improvement in corrosion resistance when the compound reaches equilibrium with atmospheric moisture, suggesting its potential in protective coatings (Howlett et al., 2007).
Lubricant Additive
The compound improves the lubricating properties of environmentally friendly base oils like PAO 4 synthetic base oil and vegetable oils. It shows varying efficiency depending on the base oil and working temperature, demonstrating its potential in developing environmentally friendly lubricants (Kreivaitis et al., 2019).
Wetting Properties
Its wetting properties have been extensively studied, with analyses of surface tension and contact angle on various surfaces. This research is vital for understanding the interactions between this ionic liquid and different materials, potentially informing its applications in various industrial processes (Blanco et al., 2016).
Electrochemical Reactivity
The electrochemical behavior of this compound on different substrates like glassy carbon and AZ31 magnesium alloy has been investigated. This research is crucial for optimizing electrochemical parameters for corrosion protection and developing robust coatings on metals (Latham et al., 2011).
Epoxy Networks and Electrolytes
This compound has been used as a reactive additive in epoxy/amine networks, impacting the kinetics of polymerization and the final properties of epoxy networks. These findings are significant for the development of high-performance gel electrolytes in electrochemical devices like lithium-ion batteries (Leclère et al., 2016).
Carbon Dioxide Solubility
Its ability to dissolve carbon dioxide has been studied, showing higher solubility for CO2 than other ionic liquids. This property is particularly relevant for applications in carbon capture and storage technologies (Afzal et al., 2014).
Ion-Selective Optodes
The compound has been used in ion-selective optodes, particularly for detecting inorganic acids. Its use as a plasticizer in these applications demonstrates improved selectivity and stability for hydrophilic anions, which is critical in analytical chemistry and environmental monitoring (Zhu et al., 2011).
Safety And Hazards
Users should wear protective clothing and avoid inhalation of vapor, skin or eye contact. They should also avoid washing into water courses, contaminating public drains or water supply, and avoid contact with skin or inhalation of spillage, dust or vapor6.
Future Directions
The future directions of this compound could involve its use as an additive in environmentally friendly lubricants4. It has been shown that phosphonium ionic liquid improves the lubricating properties of environmentally friendly base oils4. Therefore, more research could be conducted to explore its potential applications in this area.
properties
IUPAC Name |
bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.C16H35O2P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h5-32H2,1-4H3;13-14H,9-12H2,1-8H3,(H,17,18)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQLVOZSJHOZBL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H102O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583493 | |
Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate | |
CAS RN |
465527-59-7 | |
Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 465527-59-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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